molecular formula C9H8BrF3 B1439503 1-Bromo-3-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-60-0

1-Bromo-3-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1439503
CAS No.: 1099597-60-0
M. Wt: 253.06 g/mol
InChI Key: OTAUAIBYXZXPHE-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropyl group is attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(3,3,3-trifluoropropyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of 3-(3,3,3-trifluoropropyl)phenol or 3-(3,3,3-trifluoropropyl)aniline.

    Oxidation: Formation of 3-(3,3,3-trifluoropropyl)benzoic acid.

    Reduction: Formation of 3-(3,3,3-trifluoropropyl)benzene.

Scientific Research Applications

1-Bromo-3-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its bromine and trifluoropropyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to other similar compounds. The trifluoropropyl group enhances the compound’s lipophilicity and stability, making it suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

1-bromo-3-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAUAIBYXZXPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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